molecular formula C17H17FN4O2 B12622241 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-63-2

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12622241
CAS No.: 917757-63-2
M. Wt: 328.34 g/mol
InChI Key: CCQYBTKHOSXIAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-aminopyridine, 3-fluorobenzaldehyde, and ethoxyethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the ethoxyethoxy and fluorophenyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17FN4O
  • CAS Number : 917757-63-2
  • Molecular Weight : 314.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways.

Biological Targets and Efficacy

Recent studies have highlighted the compound's inhibitory effects on various biological targets:

  • Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that play a role in cancer cell proliferation.
  • Antiviral Activity : It has been evaluated for its potential use in treating viral infections, particularly hepatitis C, demonstrating significant antiviral activity in vitro .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's .

Case Study 1: Hepatitis C Treatment

A patent describes the use of pyrido[3,2-d]pyrimidine derivatives, including the target compound, for treating hepatitis C. The findings indicate that these compounds can effectively inhibit viral replication in cell cultures, suggesting a viable therapeutic pathway for hepatitis C treatment .

Case Study 2: Kinase Inhibition

In a study assessing various pyrido derivatives, this compound was identified as a potent inhibitor of certain kinases involved in cancer progression. The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity .

Case Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityTarget/PathwayIC50 (µM)Reference
Hepatitis C InhibitionViral replicationN/A
Kinase InhibitionCancer pathways5.0
NeuroprotectionOxidative stressN/A

Properties

CAS No.

917757-63-2

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H17FN4O2/c1-2-23-8-9-24-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)10-11/h3-7,10H,2,8-9H2,1H3,(H2,19,21,22)

InChI Key

CCQYBTKHOSXIAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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